2,2',3,4,6-Pentabromodiphenyl ether

Übersicht

Beschreibung

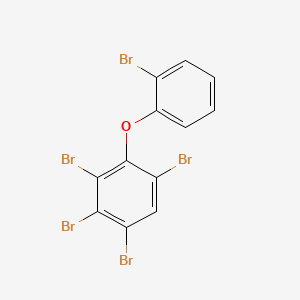

2,2',3,4,6-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2',3,4,6-Pentabromodiphenyl ether (BDE-85) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in various consumer products. Due to their persistence in the environment and potential health effects, understanding the biological activity of BDE-85 is crucial for assessing its impact on human health and ecosystems.

BDE-85 is characterized by its bromine substitutions on the diphenyl ether structure. Its chemical formula is C12H4Br5O, and it exhibits significant hydrophobicity, influencing its bioavailability and accumulation in biological systems.

Biological Activity Overview

BDE-85 has been studied for various biological activities, including:

- Endocrine Disruption : BDE-85 and other PBDEs have been shown to interact with hormone receptors, potentially leading to endocrine disruption. In vitro assays have demonstrated estrogenic activity, with BDE-85 exhibiting agonistic effects on estrogen receptors (ERα) .

- Cytotoxicity : Research indicates that BDE-85 can induce cytotoxic effects in several cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against human breast cancer cells (MCF-7) and other cancer cell lines .

- Neurotoxicity : BDE-85 has been implicated in neurotoxic effects. Exposure to PBDEs has been linked to altered neurotransmitter levels and neurodevelopmental issues in animal models .

Case Studies

Case Study 1: Estrogenic Activity

A study evaluated the estrogenic activity of various PBDEs, including BDE-85. The results indicated that BDE-85 exhibited significant agonistic activity in MCF-7 cells at concentrations ranging from 1 to 10 μM. The EC50 for BDE-85 was determined to be approximately 4.7 μM, indicating its potential as an endocrine disruptor .

Case Study 2: Cytotoxic Effects

In a cytotoxicity assay involving Jurkat T cells and Ramos B cells, BDE-85 demonstrated strong antiproliferative activity with an IC50 value of 2.8 µg/mL. This suggests that while it may have therapeutic potential in targeting cancer cells, it also poses risks for non-cancerous cells .

Endocrine Receptor Interactions

BDE-85 has been shown to bind to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes. This mechanism is critical for understanding its role as an endocrine disruptor. The binding affinity is significantly lower than that of natural estrogens but sufficient to elicit biological responses .

Cytotoxic Pathways

The cytotoxic effects of BDE-85 are mediated through oxidative stress pathways and apoptosis induction. Studies have shown that exposure leads to increased reactive oxygen species (ROS) production and subsequent cell death in various cancer cell lines .

Toxicological Data

The following table summarizes key toxicological findings related to BDE-85:

| Study | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| Xu et al., 2021 | MCF-7 | 2.8 | Strong antiproliferative activity |

| EPA Review | Jurkat T | 3.2 | Induces apoptosis |

| MDPI Study | HepG2 Cells | 10 | Significant cytotoxicity observed |

Wissenschaftliche Forschungsanwendungen

Historical Context and Usage

BDE-100 was widely used as an additive flame retardant in several products, particularly in:

- Flexible Polyurethane Foam : Commonly found in furniture and automotive seating.

- Electrical and Electronic Equipment : Used in circuit boards and casings to enhance fire resistance.

- Building Materials : Incorporated into insulation and other construction materials to meet fire safety standards.

The global demand for pentaBDE was estimated at approximately 7,500 tonnes annually around 2001, with significant consumption in North America . However, due to growing awareness of its environmental persistence and potential health risks, many regions have phased out or restricted its use since the early 2000s.

Environmental Impact

BDE-100 is classified as a persistent organic pollutant (POP) due to its stability and ability to bioaccumulate in the environment. Studies have shown that PBDEs can migrate from products into the environment, contaminating soil and water systems. For instance:

- Soil Contamination : Research indicates that PBDEs, including BDE-100, are frequently detected in soil samples collected from urban areas . This contamination raises concerns regarding the long-term ecological effects and potential pathways for human exposure.

- Bioaccumulation : BDE-100 has been found in various biota, indicating its potential to accumulate through food chains. This bioaccumulation poses risks not only to wildlife but also to humans who may consume contaminated organisms.

Health Implications

Research has increasingly focused on the health effects associated with exposure to BDE-100. Epidemiological studies have linked PBDE exposure to adverse health outcomes:

- Endocrine Disruption : BDE-100 is known for its endocrine-disrupting properties. Studies suggest that exposure may interfere with thyroid hormone levels and development .

- Mortality Risk : A cohort study indicated a significant association between PBDE exposure levels and increased risk of cancer mortality . This finding underscores the need for further investigation into the long-term health effects of BDE-100.

Case Study 1: Occupational Exposure

A study examining workers in industries utilizing PBDEs found elevated serum levels of BDE-100 among employees handling flame-retardant materials. The research highlighted potential occupational hazards and the need for protective measures in workplaces dealing with these compounds .

Case Study 2: Environmental Monitoring

Environmental monitoring programs have documented the presence of BDE-100 in various ecosystems. For example, soil samples from urbanized areas showed detectable levels of PBDEs, prompting investigations into their sources and impacts on local wildlife .

Regulatory Actions

Due to its environmental persistence and potential health risks, many countries have implemented regulations restricting or banning the use of BDE-100. For instance:

- European Union : The use of pentaBDE has been largely phased out under REACH regulations due to concerns over its toxicological profile.

- United States : Various states have enacted legislation limiting the use of PBDEs in consumer products.

Eigenschaften

IUPAC Name |

1,2,3,5-tetrabromo-4-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-3-1-2-4-9(6)18-12-8(15)5-7(14)10(16)11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZUHBCVIZNZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879904 | |

| Record name | BDE-88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-55-3 | |

| Record name | 2,2',3,4,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1S508J7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.